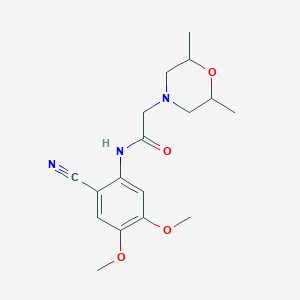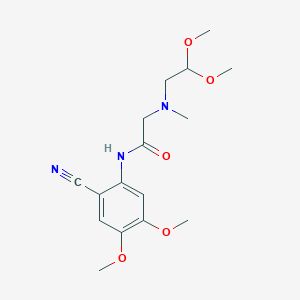
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Übersicht
Beschreibung
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu opioid receptor, which is a protein that plays a key role in the transmission of pain signals in the brain. The purpose of
Wirkmechanismus
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide works by binding to the mu opioid receptor and blocking its activation by endogenous opioid peptides such as endorphins and enkephalins. By blocking the activation of the mu opioid receptor, this compound effectively reduces the transmission of pain signals in the brain. This compound has also been shown to have an inhibitory effect on the reward pathway in the brain, which may make it a potential treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic and anti-addictive effects, this compound has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward signaling. This compound has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in lab experiments is its high selectivity for the mu opioid receptor. This makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects on animal models are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide research. One area of interest is the potential therapeutic applications of this compound in the treatment of pain and addiction. Another area of interest is the development of new analogs of this compound that may have improved selectivity or potency for the mu opioid receptor. Additionally, further studies are needed to fully understand the long-term effects of this compound on animal models.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been used extensively in scientific research to study the role of the mu opioid receptor in pain signaling and addiction. This compound has been shown to be a highly selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. This compound has also been used in animal studies to investigate the potential therapeutic applications of mu opioid receptor antagonists in the treatment of pain and addiction.
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11-8-20(9-12(2)24-11)10-17(21)19-14-6-16(23-4)15(22-3)5-13(14)7-18/h5-6,11-12H,8-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCMSCHWXMBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole]](/img/structure/B4306098.png)






![4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4306149.png)
![1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B4306154.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-(5,6,6-trimethyl-2-azabicyclo[3.2.1]oct-2-yl)acetamide](/img/structure/B4306155.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B4306167.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4306172.png)

![ethyl 4-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B4306200.png)